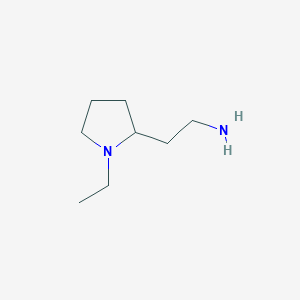

(R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine

Description

(R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine is a chiral secondary amine featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and an ethanamine side chain at the 2-position. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. Pyrrolidine-based amines are frequently explored in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity .

Properties

IUPAC Name |

2-(1-ethylpyrrolidin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-10-7-3-4-8(10)5-6-9/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYURSMOEWBZSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304267 | |

| Record name | 1-Ethyl-2-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60923-28-6 | |

| Record name | 1-Ethyl-2-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60923-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-pyrrolidineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Ethylpyrrolidin-2-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.

Chiral Resolution: The racemic mixture of the compound is subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Ethylation: The pyrrolidine ring is then ethylated using ethyl halides under basic conditions to introduce the ethyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Ethylpyrrolidin-2-yl)ethanamine may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Ethylpyrrolidin-2-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, alkoxides, and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

®-2-(1-Ethylpyrrolidin-2-yl)ethanamine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Material Science: The compound is used in the preparation of functional materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-2-(1-Ethylpyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrrolidine Derivatives

a. (S)-(1-Ethylpyrrolidin-2-yl)methanamine ()

- Structure : Differs by a methanamine (-CH2NH2) group instead of ethanamine (-CH2CH2NH2).

- Key Differences : Shorter side chain reduces lipophilicity and may alter bioavailability. The S-enantiomer may exhibit distinct receptor interactions compared to the R-form.

- Purity : Reported GC purity of 98.87%, emphasizing the importance of enantiomeric purity in pharmacological studies .

b. N-Methyl-2-(Pyrrolidin-1-yl)ethanamine ()

- Structure : Contains a methylated amine (-N(CH3)-) and a pyrrolidine ring.

c. 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride ()

Ethanamine Backbone Variants

a. 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine ()

- Structure : Substituted triazole ring attached to ethanamine.

- Key Differences : Heterocyclic triazole introduces hydrogen-bonding capacity, influencing protein-ligand interactions (e.g., binding energy: -4.47 kcal/mol in SMEZ-2 inhibition) .

b. (R)-1-(2-Naphthyl)ethylamine ()

- Structure : Naphthyl group attached to ethylamine.

- Key Differences : Bulky aromatic system enhances receptor selectivity but may limit blood-brain barrier permeability .

c. 25X-NBOMe Series ()

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Pyrrolidine Derivatives: The ethyl-pyrrolidine moiety in (R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine may target adrenergic or dopaminergic receptors due to structural similarity to known neuromodulators.

- NBOMe Compounds: Exhibit nanomolar affinity for 5-HT2A receptors but lack the pyrrolidine ring, highlighting the role of aromatic substituents in psychedelic activity .

Metabolic and Toxicity Profiles

- Enantiomeric Purity : The S-enantiomer of pyrrolidine methanamine () underscores the need for chiral resolution to avoid off-target effects.

- NBOMe Toxicity : High mortality rates linked to overdose (e.g., seizures, hyperthermia) contrast with the presumably safer profile of pyrrolidine ethanamines, though in vivo data is needed .

Data Tables

Table 1: Structural and Physicochemical Properties

*LogP estimated using fragment-based methods.

Table 2: Pharmacological Activities

Biological Activity

(R)-2-(1-Ethylpyrrolidin-2-yl)ethanamine, also known as a chiral amine compound, has garnered attention for its potential biological activities. This compound, with the CAS number 937670-72-9 and a molecular formula of C₈H₁₈N₂, features a pyrrolidine ring that contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Weight : 142.24 g/mol

- Structure : Contains two nitrogen atoms which enhance its basicity.

- Chirality : The specific (R) configuration may influence its binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the realm of neurotransmitter modulation and potential therapeutic applications.

Neurotransmitter Interaction

Compounds similar to this compound have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential applications in treating mood disorders and neurological conditions.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine compounds possess significant antimicrobial properties. For example, in vitro tests have demonstrated that certain pyrrolidine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound Name | Activity | MIC Values |

|---|---|---|

| Compound A | Antibacterial against S. aureus | 0.0039 - 0.025 mg/mL |

| Compound B | Antifungal against C. albicans | 16.69 - 78.23 µM |

The mechanism of action for this compound involves binding to specific receptors or enzymes in biological systems, modulating their activity and leading to various physiological effects. The exact pathways remain under investigation but may include interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine | 422545-96-8 | Contains a methyl group instead of ethyl |

| 2-(Pyrrolidin-1-yl)ethan-1-amine | 7154-73-6 | Lacks chirality; simpler structure |

| (R)-2-(1-Ethylpyrrolidin-3-yl)ethanamine | 86324392 | Different position of ethyl substitution |

The presence of the ethyl group at the second position of the pyrrolidine ring enhances its steric properties, potentially increasing its binding affinity and selectivity for biological targets compared to its analogs.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Neuropharmacological Studies : Research has demonstrated that this compound can modulate neurotransmitter release in neuronal cultures, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of pyrrolidine derivatives, this compound exhibited promising results against multiple bacterial strains, indicating its potential as an antibiotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.